3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
Description
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is a nitro-substituted cinnamic acid derivative characterized by a benzo[d][1,3]dioxole (piperonyl) core fused with a nitro group at the 6-position and an acrylic acid moiety at the 5-position. This compound is synthesized via functionalization strategies involving nitrobenzene derivatives, often employing tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent to generate reactive intermediates . Its structure confers unique electronic properties due to the electron-withdrawing nitro group, enhancing reactivity in organic transformations and biological interactions .
Properties
IUPAC Name |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIAEVUUHUHTE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211102 | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156774-73-1 | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156774-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid may have a similar mode of action, but this needs to be confirmed through further studies.
Biological Activity
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, with the molecular formula C10H7NO6 and a molecular weight of 237.17 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables.
- IUPAC Name : (E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid
- CAS Number : 6315-90-8
- Molecular Structure :
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and pharmacology.
Antitumor Activity
A study involving the compound's evaluation by the National Cancer Institute (NCI) indicated its potential as an antitumor agent. The compound was part of a screening program aimed at identifying new cancer therapeutics. Preliminary results suggested that it may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is thought to involve the modulation of signaling pathways associated with tumor proliferation. Specifically, it may interact with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell growth and survival .
Case Study 1: In Vivo Antitumor Efficacy
In a mouse xenograft model, derivatives of this compound demonstrated significant antitumor efficacy at low doses. The study highlighted the importance of free-drug exposure for effective tumor suppression .
Case Study 2: Structural Characterization
A study focused on the synthesis and structural characterization using spectroscopic techniques such as IR and NMR confirmed the compound's structure and provided insights into its potential reactivity and interactions with biological targets .
Data Table: Biological Activities and Properties
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C10H7NO6 |
| Molecular Weight | 237.17 g/mol |
| CAS Number | 6315-90-8 |
| Antitumor Activity | Inhibits tumor growth in specific cell lines |
| Mechanism of Action | Modulates PI3K/AKT/mTOR signaling pathway |
| Synthesis Techniques | Spectroscopic methods (IR, NMR), X-ray analysis |
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The acid undergoes typical transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | ~80% | |
| Amide Formation | SOCl₂, then NH₃ | Primary amide | Not reported | Inferred |
α,β-Unsaturated System
The conjugated double bond participates in:
-
Michael Additions: Reacts with amines (e.g., aniline) in THF to yield β-amino derivatives .
-
Diels-Alder Reactions: Forms cyclohexene derivatives with dienes (e.g., 1,3-butadiene) under thermal conditions .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-(6-aminobenzo[d] dioxol-5-yl)acrylic acid . This intermediate facilitates diazonium salt formation for coupling reactions.
Electrophilic Aromatic Substitution
Despite the deactivating nitro group, bromination occurs at the meta position under radical conditions:
| Substrate | Reagents | Product | Conditions |
|---|---|---|---|
| Nitrobenzodioxole | Br₂, FeBr₃ | 6-Bromo derivative | 100°C, 12h |
Stability and Degradation
-
Thermal Decomposition: Degrades above 255°C, releasing NOₓ gases .
-
Hydrolysis: Resistant to aqueous acid/base under ambient conditions but cleaves in refluxing HCl/EtOH to yield nitrobenzoic acid derivatives .
Comparative Reactivity with Analogues
Bromo- and methoxy-substituted analogues show distinct reactivity:
| Compound | Substituent | Key Reaction |
|---|---|---|
| 6-Bromo | Br | Suzuki coupling with aryl boronic acids |
| 6-Methoxy | OMe | Demethylation with BBr₃ to phenolic acids |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. 3-(Benzo[d][1,3]dioxol-5-yl)acrylic Acid (3,4-Methylenedioxycinnamic Acid)
- Structure : Lacks the nitro group at the 6-position.
- Properties : Exhibits lower reactivity in electrophilic substitutions compared to the nitro derivative due to the absence of an electron-withdrawing group. It is a plant-derived compound with reported allelopathic activity .
b. (E)-3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acrylic Acid
- Structure : Contains a dimethyl group on the dioxole ring instead of nitro.
- Synthesis : Achieved via acetonide protection of trans-caffeic acid, yielding 69% after hydrolysis .
- Reactivity : The electron-donating dimethyl group reduces electrophilicity, leading to lower yields in coupling reactions compared to nitro-substituted derivatives .
c. 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- Structure: Incorporates a cyano group adjacent to the acrylic acid.
Physicochemical Properties
*Calculated using ChemDraw.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, and how can its purity be validated?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where a nitro-substituted benzo[d][1,3]dioxole aldehyde reacts with malonic acid derivatives in the presence of a catalytic base (e.g., piperidine or pyridine). Post-synthesis, purity validation involves:
- TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track reaction progress.
- Recrystallization from ethanol/water mixtures to isolate high-purity crystals.
- FT-IR spectroscopy to confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
- 1H/13C NMR for structural elucidation (e.g., characteristic peaks for the acrylate double bond at δ 6.3–7.2 ppm and benzo[d][1,3]dioxol protons at δ 5.9–6.1 ppm) .
Advanced Structural Analysis
Q. Q2: How can conflicting NMR data for nitrobenzo[d][1,3]dioxol derivatives be resolved during structural confirmation?
Methodological Answer: Discrepancies in NMR data may arise from tautomerism or solvent effects. To resolve this:
- Compare experimental spectra with density functional theory (DFT)-calculated chemical shifts for different tautomeric forms.
- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced peak splitting .
- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals .
Pharmacological Profiling
Q. Q3: What strategies are recommended for evaluating the anticonvulsant potential of nitrobenzo[d][1,3]dioxol derivatives?
Methodological Answer: Anticonvulsant activity can be assessed via:
- In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents, with dose-response analysis .
- In silico screening : Use SwissADME to predict blood-brain barrier permeability and drug-likeness, focusing on parameters like LogP (<5) and topological polar surface area (<90 Ų) .
- Mechanistic studies : Measure GABAergic modulation using patch-clamp electrophysiology on neuronal cultures .
Handling Synthetic By-Products
Q. Q4: How can researchers minimize or characterize unwanted by-products during the synthesis of nitrobenzo[d][1,3]dioxol acrylates?
Methodological Answer: Common by-products include nitro-group reduction intermediates or dimerization products. Mitigation strategies:
- Optimize reaction conditions (e.g., lower temperature for nitro stability, inert atmosphere).
- Use HPLC-MS to identify by-products via molecular ion peaks and fragmentation patterns.
- Employ column chromatography with gradient elution (e.g., 0–50% ethyl acetate in hexane) for separation .
Stability Under Experimental Conditions
Q. Q5: What are the stability challenges of this compound under physiological pH, and how can degradation be monitored?
Methodological Answer: The nitro group and acrylate moiety are pH-sensitive. Stability assessment involves:
- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation via UV-Vis spectroscopy (λmax ~300 nm for nitroaromatic absorption).
- LC-MS stability studies : Quantify degradation products (e.g., nitro-reduced amines or hydrolyzed acrylic acid derivatives) .
Data Contradictions in Biological Activity
Q. Q6: How should researchers address contradictory results in cytotoxicity assays for nitrobenzo[d][1,3]dioxol derivatives?
Methodological Answer: Contradictions may arise from cell line variability or assay interference. Solutions include:
- Standardized protocols : Use the same cell line (e.g., HEK293 or HepG2) and MTT assay conditions across studies.
- Nitroreductase activity assessment : Measure intracellular enzyme levels, as nitro groups require bioactivation for cytotoxicity.
- Control experiments : Test for false positives caused by compound aggregation or redox cycling .
Advanced Analytical Techniques
Q. Q7: What advanced spectroscopic methods are critical for confirming the regiochemistry of nitro-substituted benzo[d][1,3]dioxol derivatives?
Methodological Answer: Regiochemical confirmation requires:
- NOESY NMR : Detect spatial proximity between nitro group protons and adjacent substituents.
- X-ray crystallography : Resolve crystal structures to unambiguously assign nitro positioning.
- Isotopic labeling : Synthesize 15N-labeled analogs to enhance NMR signal resolution for nitro groups .
Computational Modeling
Q. Q8: How can molecular docking studies predict the interaction of this compound with biological targets like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
- Protein-ligand docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR), focusing on hydrogen bonds with Arg120/Tyr355 and hydrophobic interactions with Val349 .
Scale-Up Challenges
Q. Q9: What are the critical considerations for scaling up the synthesis of this compound while maintaining yield?
Methodological Answer:
- Reactor design : Use jacketed reactors for precise temperature control during exothermic condensation steps.
- Solvent recovery : Implement fractional distillation to recycle ethanol/water mixtures.
- Process analytical technology (PAT) : In-line FT-IR monitors reaction progression in real-time .
Cross-Disciplinary Applications
Q. Q10: How can this compound serve as a precursor in materials science or explosives detection?
Methodological Answer:
- Fluorescent probes : Functionalize the acrylate group with fluorophores (e.g., pyrene) for nitroaromatic explosive detection via fluorescence quenching .
- Polymer synthesis : Incorporate into conjugated polymers via radical polymerization for optoelectronic applications, leveraging the nitro group’s electron-withdrawing properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
